![molecular formula C19H24N2O4S B4737169 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4737169.png)
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as MPTT, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. MPTT belongs to the thiazole family of compounds and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell survival and proliferation. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to increased cell survival and proliferation. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to inhibit the NF-κB pathway, which is important for the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, suggesting its potential as a treatment for these neurodegenerative disorders. Additionally, 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to using 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One potential direction is to investigate the compound's potential as a treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Another potential direction is to develop more effective formulations of 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one and its potential side effects in humans.
Scientific Research Applications
2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies as an anticancer agent, with the ability to induce apoptosis in cancer cells. 2-(4-methyl-1-piperidinyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases, suggesting its potential as a treatment for these neurodegenerative disorders.
properties
IUPAC Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-12-5-7-21(8-6-12)19-20-18(22)16(26-19)11-13-9-14(23-2)17(25-4)15(10-13)24-3/h9-12H,5-8H2,1-4H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEYBAWJTBBPCX-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-methylpiperidin-1-yl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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